2,2'-Thenoin
Description
2,2'-Thenoin is a useful research compound. Its molecular formula is C10H8O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
2-hydroxy-1,2-dithiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZIOZTPNLTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370510 | |
Record name | 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27761-02-0 | |
Record name | 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2,2'-Thenoin as a urease inhibitor?
A1: this compound, along with other α-hydroxyketones like furoin, demonstrates potent inhibitory activity against jack bean urease. [] Research suggests that these compounds exert their inhibitory effect by binding to cysteinyl residues located within the enzyme's active site. [] This interaction is believed to interfere with the enzyme's catalytic mechanism, ultimately reducing its activity. The inhibitory effect can be reversed by the addition of thiol-containing compounds like 2-mercaptoethanol or dithiothreitol, further supporting the involvement of cysteine residues in the inhibition process. []
Q2: How does the structure of this compound contribute to its urease inhibitory activity?
A2: The presence of the α-hydroxyketone moiety in this compound is crucial for its urease inhibitory activity. [] Interestingly, the corresponding α-diketones, such as 2,2'-thenil, show little to no inhibitory effect on urease. [] This suggests that the hydroxyl group in the α-position plays a vital role in the interaction with the enzyme's active site, potentially forming hydrogen bonds with key residues. Further research is needed to elucidate the precise binding interactions and the structure-activity relationship of this compound and its derivatives.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8O2S2. Its molecular weight is 224.29 g/mol. []
Q4: What are some known synthetic routes for this compound?
A4: this compound can be synthesized in good yield through a benzoin condensation reaction using 2-thiophenecarboxaldehyde as the starting material. [] This reaction typically involves the use of a cyanide catalyst, such as sodium cyanide or potassium cyanide. Alternative methods, like phytochemical reduction of 2,2'-thenil, have also been explored. []
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